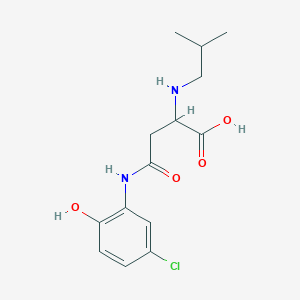

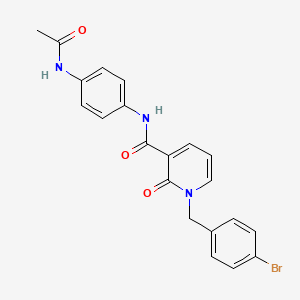

![molecular formula C21H19FN4O3S B2995821 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 895788-80-4](/img/structure/B2995821.png)

N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,5-dimethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole, which is a heterocyclic compound . Heterocyclic compounds and their derivatives have attracted strong interest in medicinal chemistry due to their significant biological and pharmacological properties . The triazole nucleus is one of the most important heterocycles which has a feature of natural products as well as medicinal agents .

Synthesis Analysis

The synthesis of triazole moiety comprises of various pharmacological activities such as antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antitubercular, anthelmintic, antioxidant, antimalarial, antiviral, etc . The compound was characterized by IR, NMR, and mass and elemental spectroscopy .Molecular Structure Analysis

Triazole is a five-member heterocyclic ring containing two carbon and three nitrogen atoms with molecular formula C2H3N3 . It is found in two isomeric forms, 1,2,3-triazole and 1,2,4-triazole . The introduction of fluoro, chloro, and cyano groups at p-position of phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Chemical Reactions Analysis

The derivatization of the triazole ring is based on the phenomenon of bio-isosteres in which the oxygen atom of the oxadiazole nucleus is substituted with a nitrogen triazole analogue . The compound exhibited excellent activity against Candida, particularly against low fluconazole susceptible .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Compounds containing thiazolo[3,2-b][1,2,4]triazole and benzothiazole cores have been synthesized and explored for their biological activities. For example, derivatives of thiazolo[3,2-a]pyrimidines have shown significant anti-inflammatory and antinociceptive activities, hinting at the therapeutic potential of similar structures in pain and inflammation management O. Alam, S. Khan, N. Siddiqui, W. Ahsan, 2010. Similarly, compounds with a thiazolo[3,2-b]-1,2,4-triazole backbone substituted with flurbiprofen have been prepared and evaluated for their anti-inflammatory and analgesic properties, showing promising results Emine Doğdaş, B. Tozkoparan, F. Kaynak, L. Eriksson, E. Küpeli, E. Yeşilada, M. Ertan, 2007.

Anticancer Applications

The synthesis of benzothiazole acylhydrazones and their evaluation as anticancer agents highlight the potential of benzothiazole derivatives in cancer therapy. These compounds, including those with fluorine substitutions, have been assessed for their cytotoxic activities against various cancer cell lines, suggesting their utility as lead compounds in anticancer drug development Derya Osmaniye, Serkan Levent, A. Karaduman, S. Ilgın, Y. Özkay, Z. Kaplancıklı, 2018.

Antimicrobial and Antioxidant Properties

Research on thiazolidinone and triazolothiadiazoles has also uncovered their potential as antimicrobial and antioxidant agents. For instance, a study on triazolo-thiadiazoles demonstrated potent antioxidant and anticancer activities, suggesting their dual role in preventing oxidative stress and inhibiting cancer cell growth D. Sunil, A. Isloor, P. Shetty, K. Satyamoorthy, A. S. B. Prasad, 2010.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system.

Mode of Action

It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities . This suggests that the compound may interact with its targets, leading to changes in their function or activity.

Biochemical Pathways

Given the diverse pharmacological activities associated with similar compounds, it can be inferred that the compound may affect multiple biochemical pathways, leading to downstream effects such as the inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Result of Action

Based on the pharmacological activities associated with similar compounds, the compound may have potential effects such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities .

Propiedades

IUPAC Name |

N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O3S/c1-28-15-9-13(10-16(11-15)29-2)20(27)23-8-7-14-12-30-21-24-19(25-26(14)21)17-5-3-4-6-18(17)22/h3-6,9-12H,7-8H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHMBCIUXMQDLCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.2]oct-7-ene-6-carboxylic acid](/img/structure/B2995740.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2995745.png)

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid](/img/structure/B2995750.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2995751.png)

![(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2995755.png)

![5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2995760.png)